molecular formula C20H25NO6 B15108493 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B15108493
M. Wt: 375.4 g/mol
InChI Key: OFFLAFFMIABAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and N-(tert-butoxycarbonyl)norvaline.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

    Procedure: The starting materials are dissolved in the solvent, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the coumarin ring or the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted coumarin derivatives.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving coumarin derivatives. It may also serve as a fluorescent probe due to its coumarin core.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The coumarin core can interact with enzymes and proteins, modulating their activity. For example, it may inhibit enzymes involved in inflammation or coagulation pathways. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar coumarin core but with a benzenesulfonate group instead of the tert-butoxycarbonyl group.

    4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: This derivative features a β-D-ribopyranoside group, which imparts different biological properties.

    4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-4-propylphenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound has a more complex structure with additional functional groups.

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the presence of the tert-butoxycarbonyl group, which enhances its stability and bioavailability. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C20H25NO6/c1-6-7-15(21-19(24)27-20(3,4)5)18(23)25-13-8-9-14-12(2)10-17(22)26-16(14)11-13/h8-11,15H,6-7H2,1-5H3,(H,21,24)

InChI Key

OFFLAFFMIABAGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.